Cas no 102681-52-7 (Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)-)
![Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)- structure](https://de.kuujia.com/scimg/cas/102681-52-7x500.png)
102681-52-7 structure
Produktname:Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)-
Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)-
- (+/-)-Gomisin M1
- Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimet...
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-,stereoisomer
- Benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-,(6R,7S)
- Schisanhenol B
- (6R,7S,13aR)-5,6,7,8-Tetrahydro-2,3,13-trimethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol
- DTXSID70145452
- Q27275004
- CHEMBL463499
- D85023
- Gomisin M
- (+)-Schisanhenol B
- AKOS040760817
- 82467-50-3
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)-rel-
- BDBM50582612
- 102681-52-7
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2, 3,13-trimethoxy-6,7-dimethyl-
- Benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S)-
- Schisanhenol-B
- C0678JED3A
- (9R,10S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol
- 1350802-13-9
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, stereoisomer
- Gomisin M1, (+/-)-
- UNII-C0678JED3A
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2, 3,13-trimethoxy-6,7-dimethyl-, stereoisomer
-
- Inchi: 1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1
- InChI-Schlüssel: OGJPBGDUYKEQLA-NEPJUHHUSA-N
- Lächelt: O1COC2C1=CC1=C(C=2OC)C2C(=C(C(=CC=2C[C@@H](C)[C@@H](C)C1)OC)OC)O
Berechnete Eigenschaften
- Genaue Masse: 386.17300
- Monoisotopenmasse: 386.17293854g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 3
- Komplexität: 529
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topologische Polaroberfläche: 66.4Ų
Experimentelle Eigenschaften
- Dichte: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (2.1E-3 g/L) (25 ºC),
- PSA: 66.38000
- LogP: 4.18450
Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | W33340-5mg |
Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)- |
102681-52-7 | ,HPLC≥98% | 5mg |
¥3002.0 | 2023-09-06 | |
TargetMol Chemicals | TN2419-1 mL * 10 mM (in DMSO) |
Schisanhenol B |
102681-52-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2380 | 2023-09-15 | |
TargetMol Chemicals | TN2419-5mg |
Schisanhenol B |
102681-52-7 | 5mg |
¥ 2280 | 2024-07-19 | ||
A2B Chem LLC | AE18226-5mg |
Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2, 3,13-trimethoxy-6,7-dimethyl-, stereoisomer |
102681-52-7 | 98.0% | 5mg |
$494.00 | 2024-04-20 | |
TargetMol Chemicals | TN2419-1 ml * 10 mm |
Schisanhenol B |
102681-52-7 | 1 ml * 10 mm |
¥ 2380 | 2024-07-19 | ||
Chengdu Biopurify Phytochemicals Ltd | BP3357-5mg |
Schisanhenol B |
102681-52-7 | 98% | 5mg |
$350 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2419-1 mg |
Schisanhenol B |
102681-52-7 | 1mg |
¥1955.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2419-5 mg |
Schisanhenol B |
102681-52-7 | 98% | 5mg |
¥ 2,280 | 2023-07-10 |
Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)- Verwandte Literatur
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
102681-52-7 (Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)-) Verwandte Produkte
- 61281-38-7(Schisandrin A)
- 82425-44-3(Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-3-ol,5,6,7,8-tetrahydro-1,2,13-trimethoxy-6,7-dimethyl-, (6S,7R,13aS)-)
- 69363-14-0(Schisanhenol)
- 82425-45-4(Gomisin M2)
- 61301-33-5(Schisandrin C)
- 75629-20-8(Dibenzo[a,c]cycloocten-3-ol,5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-, (6S,7R,12aS)-)
- 919289-30-8(Rubrisandrin A)
- 82467-50-3(R(+)-Gomisin M1)
- 69176-52-9(Gomisin N)
- 66280-25-9(Gomisin J)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:102681-52-7)Schisanhenol B

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung